{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
Description
{5-[(4-Fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a triazole-derived compound characterized by a 4-fluorophenoxymethyl substituent at the 5-position of the triazole ring and an acetic acid moiety at the 3-position. Its structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole core and carboxylic acid group may participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNBZRLKIXQDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of {5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Derivatives
- {[5-[(4-Chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (): Substituents: Replaces fluorine with chlorine on the phenoxy group and introduces a 2-methyl-2-propenyl group at the 4-position of the triazole. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and steric hindrance. The thio linkage (-S-) instead of a direct acetic acid group reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids) . Synthesis: Likely involves thiol-alkylation followed by cyclization, as seen in similar protocols .
-
- Structure : 2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
- Key Differences : Incorporates a bromine atom and a bulky cyclopropylnaphthyl group, enhancing hydrophobic interactions. Clinically used as a urate transporter inhibitor, highlighting the pharmacological relevance of triazole-acetic acid scaffolds .
Heterocyclic and Aromatic Modifications
- 2-((5-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (): Substituents: Tetrahydrofuran-2-ylmethyl group at the 4-position. Impact: The oxygen-rich tetrahydrofuran ring improves solubility in polar solvents compared to the target compound’s phenoxy group. The thio linkage further differentiates its electronic profile .
- {[5-(4-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (): Substituents: Direct 4-fluorophenyl and phenyl groups without a methylene spacer. Impact: Eliminates the ether oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound’s phenoxymethyl group .
Physicochemical Properties
Biological Activity
{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C11H12FN3O2
- Molecular Weight : 225.23 g/mol
- CAS Number : 502685-68-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl alcohol with triazole derivatives under acidic conditions. The process often requires careful control of temperature and pH to ensure high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain triazole derivatives display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Target |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
These compounds also exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In particular, studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines with IC50 values typically exceeding 100 µM, indicating a low toxicity profile against normal cells .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MDA-MB-231 | >100 | Low |
| PC3 | >100 | Low |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Compounds have shown IC50 values between 12.27–31.64 µM against DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antibiofilm Formation : These compounds significantly reduce biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Case Studies
A notable study evaluated the effectiveness of this compound in a murine model of bacterial infection. The results indicated a marked reduction in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent against infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
